Core Heterocycle Differentiation: Quinazoline vs. Quinoline Impact on Kinase Binding
The target compound employs a quinazoline core, which differs from the quinoline core of the crystallographically characterized analog (PDB LXX, PDB 3L54) by the presence of an additional endocyclic nitrogen at the 3-position. In the PI3K/mTOR inhibitor series from which LXX derives, quinazoline-containing analogs (such as GSK2126458) demonstrated altered hydrogen-bonding interactions with the kinase hinge region compared to quinoline-based analogs [1]. The additional nitrogen in the quinazoline system modifies the electron density of the adjacent pyrimidine ring, potentially altering the compound's pKa, solubility, and target engagement kinetics relative to the quinoline counterpart.
| Evidence Dimension | Core heterocycle structure and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Quinazoline core; molecular formula C19H12N6; 6 nitrogen atoms; calculated logP approximately 4.38; 5 H-bond acceptors [2] |
| Comparator Or Baseline | Quinoline analog (PDB LXX): molecular formula C20H13N5; 5 nitrogen atoms; 4 H-bond acceptors in the core ring system |
| Quantified Difference | One additional ring nitrogen; one additional H-bond acceptor in the core; molecular formula difference: -CH +N (net change of -1 carbon, +1 nitrogen vs. quinoline analog) |
| Conditions | Structural comparison based on chemical formula and computed physicochemical properties (ZINC15 database and PDB chemical component dictionary) |
Why This Matters
The additional ring nitrogen alters both the hydrogen-bonding capacity and electronic properties of the core, which can affect kinase selectivity profiles and compound handling properties such as solubility and logD—parameters critical for assay development and in vitro profiling.
- [1] Knight, S.D., Adams, N.D., Burgess, J.L., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1:39-43. View Source
- [2] ZINC15 Database. ZINC5846701. Computed properties: logP 4.381, H-bond acceptors 5, H-bond donors 1, rotatable bonds 6, PSA 56.79, RO5 violations 0. View Source
